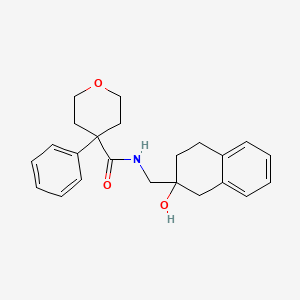

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

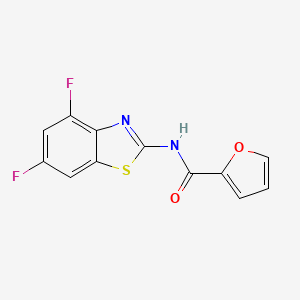

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide, also known as DBIBB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DBIBB belongs to the family of benzamides, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on derivatives of fluorobenzamides, including those similar to N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide, has shown promising antimicrobial properties. For instance, derivatives synthesized through microwave-induced methods exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group was essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Chemical Synthesis and Stereochemistry

Studies have also explored the synthesis and stereochemistry of compounds related to N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide, focusing on the generation of N-substituted aroyl and acyl amidines through novel self-condensation reactions. This research has contributed to the understanding of molecular structures and reaction mechanisms in organic chemistry (Oberlander & Tebby, 2000).

Cancer Research

Another area of application is in cancer research, where derivatives of benzamides, similar in structure to N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide, have been evaluated for their potential as cancer therapeutics. For example, N-acylhydrazone derivatives designed from trichostatin A showed potent inhibition of histone deacetylase, suggesting a potential for molecular therapies targeting cancer (Rodrigues et al., 2016).

Material Science

In the field of materials science, compounds related to N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide have been utilized in the synthesis of novel polyimides, demonstrating solubility in organic solvents and stability at high temperatures. This research has implications for the development of new materials with potential applications in electronics and aerospace industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Biosensing and Electrochemistry

Lastly, the development of biosensors using modified electrodes incorporating benzamide derivatives has been explored. These studies have led to the creation of highly sensitive sensors for the determination of biomolecules, showcasing the versatility of benzamide derivatives in electrochemical applications (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrF2NO2/c21-13-9-10-17(14(11-13)19(25)12-5-2-1-3-6-12)24-20(26)18-15(22)7-4-8-16(18)23/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACMSVAUXCZPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)

![3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2882858.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2882861.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2882864.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide](/img/structure/B2882865.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2882866.png)

![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)

![5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2882872.png)